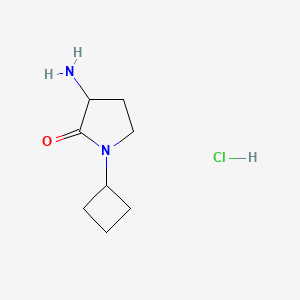
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide, also known as CHPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CHPCA belongs to the class of cyclobutane-containing compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines and prostaglandins. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been found to exhibit potent anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In addition, this compound has been found to exhibit antitumor and antimicrobial activity, which is believed to be due to its ability to inhibit the growth and proliferation of cancer cells and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide in lab experiments has several advantages, including its relatively simple synthesis method and its potent biological activity. However, there are also several limitations associated with the use of this compound in lab experiments. For example, this compound is a relatively unstable compound and requires careful handling to prevent degradation. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide. One area of research could focus on the development of more stable analogs of this compound that exhibit similar or improved biological activity. Another area of research could focus on the use of this compound in combination with other therapeutic agents to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent biological activity and relatively simple synthesis method make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves the reaction of 3-hydroxy-2-pyrazoline with cyclobutanone in the presence of a chlorinating agent. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHCBHWZLXGEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

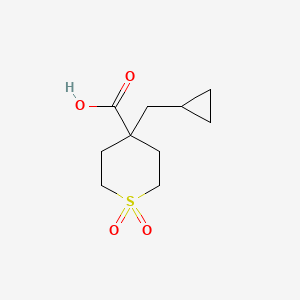
![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
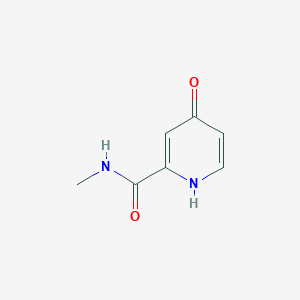

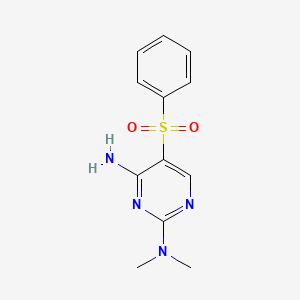
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
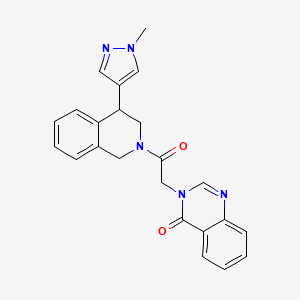
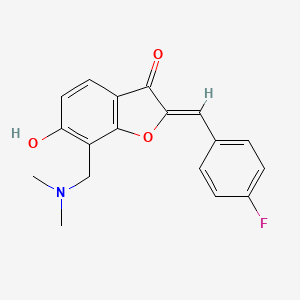
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
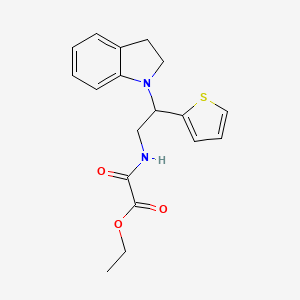
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
